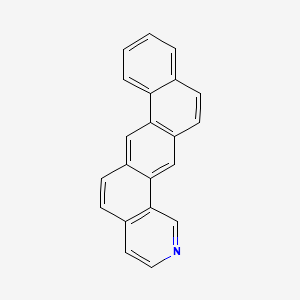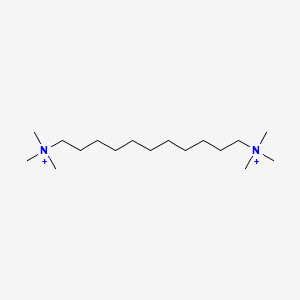
n,n,n,n',n',n'-Hexamethylundecane-1,11-diaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium: is a quaternary ammonium compound known for its unique chemical properties and applications. This compound is characterized by its long carbon chain and multiple methyl groups, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of undecane-1,11-diamine with methyl iodide under controlled conditions to form the desired quaternary ammonium compound .
Industrial Production Methods: Industrial production of n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium often involves large-scale quaternization processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions: n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases .
Biology: In biological research, this compound is used as a surfactant and antimicrobial agent due to its ability to disrupt microbial cell membranes .
Industry: In industrial applications, n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium is used in the formulation of detergents, disinfectants, and fabric softeners due to its surfactant properties .
Wirkmechanismus
The mechanism of action of n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium groups can disrupt lipid bilayers, leading to cell lysis and death in microbial cells. Additionally, it can interact with proteins, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
n,n,n,n’,n’,n’-Hexamethyl-1,16-hexadecanediaminium dibromide: This compound has a longer carbon chain and similar quaternary ammonium groups, making it comparable in terms of surfactant properties.
n,n,n’,n’-Tetramethylethylenediamine: This compound has a shorter carbon chain and fewer methyl groups, resulting in different reactivity and applications.
Uniqueness: n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium is unique due to its specific carbon chain length and multiple quaternary ammonium groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent .
Eigenschaften
CAS-Nummer |
27959-33-7 |
|---|---|
Molekularformel |
C17H40N2+2 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
trimethyl-[11-(trimethylazaniumyl)undecyl]azanium |
InChI |
InChI=1S/C17H40N2/c1-18(2,3)16-14-12-10-8-7-9-11-13-15-17-19(4,5)6/h7-17H2,1-6H3/q+2 |
InChI-Schlüssel |
GUZGFBIPZMQQFM-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCCCCCCCCCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
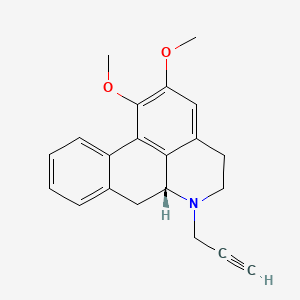
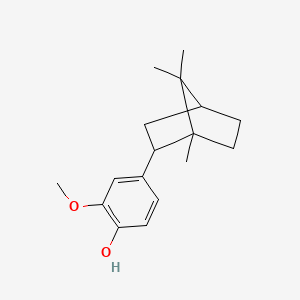
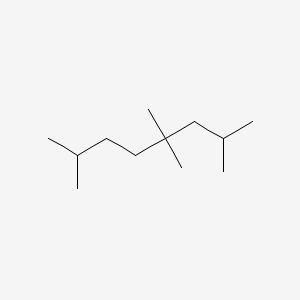
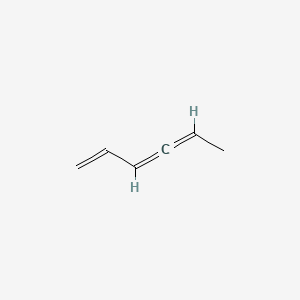


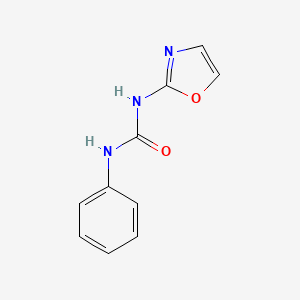
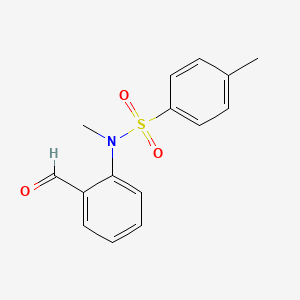
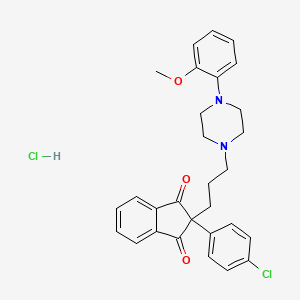
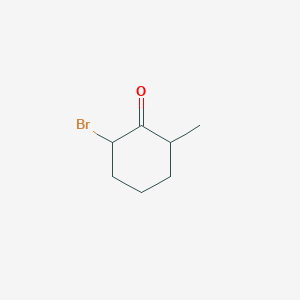
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)

